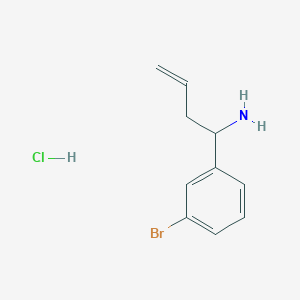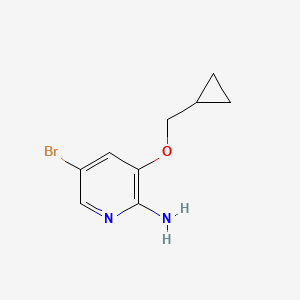
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a pyridin-2-ylamine moiety
Preparation Methods
The synthesis of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves several steps. One common method includes the bromination of 3-cyclopropylmethoxy-pyridine, followed by the introduction of the amine group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its ability to act as a ligand or inhibitor.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine: This compound has a methoxy group instead of a cyclopropylmethoxy group, leading to different chemical properties and reactivity.
5-Bromo-3-methylpyridin-2-ylamine: The presence of a methyl group instead of a cyclopropylmethoxy group results in variations in biological activity and applications
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12) |
InChI Key |
HTNYRXUSEVDCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



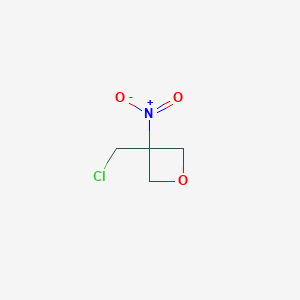
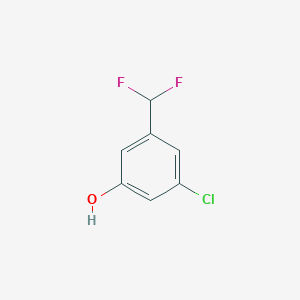

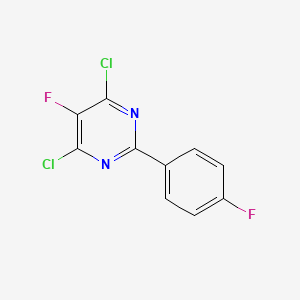

![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![3,5-Difluoro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B15089560.png)

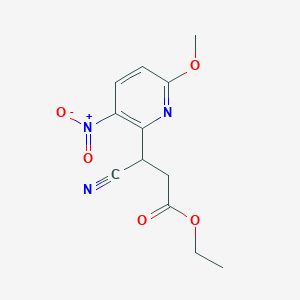
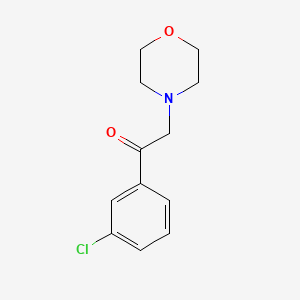
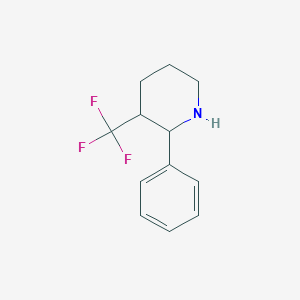
![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)
